delta-Tocopherol delta-Tocopherol (2R)-2,8-Dimethyl-2-[(4S,8S)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol is a natural product found in Micromeles japonica with data available.
Brand Name: Vulcanchem
CAS No.: 119-13-1
VCID: VC21127871
InChI: InChI=1S/C27H46O2/c1-20(2)10-7-11-21(3)12-8-13-22(4)14-9-16-27(6)17-15-24-19-25(28)18-23(5)26(24)29-27/h18-22,28H,7-17H2,1-6H3/t21-,22-,27-/m0/s1
SMILES: CC1=CC(=CC2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)O
Molecular Formula: C27H46O2
Molecular Weight: 402.7 g/mol

delta-Tocopherol

CAS No.: 119-13-1

Cat. No.: VC21127871

Molecular Formula: C27H46O2

Molecular Weight: 402.7 g/mol

* For research use only. Not for human or veterinary use.

delta-Tocopherol - 119-13-1

CAS No. 119-13-1
Molecular Formula C27H46O2
Molecular Weight 402.7 g/mol
IUPAC Name (2S)-2,8-dimethyl-2-[(4S,8S)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol
Standard InChI InChI=1S/C27H46O2/c1-20(2)10-7-11-21(3)12-8-13-22(4)14-9-16-27(6)17-15-24-19-25(28)18-23(5)26(24)29-27/h18-22,28H,7-17H2,1-6H3/t21-,22-,27-/m0/s1
Standard InChI Key GZIFEOYASATJEH-BERHBOFZSA-N
Isomeric SMILES CC1=CC(=CC2=C1O[C@@](CC2)(C)CCC[C@@H](C)CCC[C@@H](C)CCCC(C)C)O
SMILES CC1=CC(=CC2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)O
Canonical SMILES CC1=CC(=CC2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)O
Appearance Unit:50 mg/ml, 1 mlSolvent:hexanePurity:TLC, 95%; GC, 98%Physical liquid
Melting Point < 25 °C

Chemical Structure and Properties

Delta-tocopherol (C₂₇H₄₆O₂) is a methylated phenol characterized by a chromane ring structure with a hydroxyl group that can donate hydrogen atoms to reduce free radicals, and a hydrophobic side chain that allows for penetration into biological membranes . The IUPAC name for δ-tocopherol is (2R)-2,8-dimethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol .

What distinguishes δ-tocopherol from other tocopherol forms is the number and position of methyl groups on the chromanol ring. While alpha-tocopherol has three methyl groups, δ-tocopherol has only one methyl group at position 8, which significantly influences its chemical reactivity and biological functions .

Table 1. Structural Comparison of Tocopherol Forms

FormPosition of Methyl GroupsNumber of Methyl Groups
α-Tocopherol5, 7, 83
β-Tocopherol5, 82
γ-Tocopherol7, 82
δ-Tocopherol81

Physically, δ-tocopherol appears as a viscous oil at room temperature. It is soluble in lipids and organic solvents but insoluble in water, which influences its distribution in foods and biological tissues .

Natural Food Sources

Delta-tocopherol is found naturally in various plant-derived oils and foods, although typically in lower concentrations than alpha and gamma forms. According to the USDA Nutrient Data Laboratory, it is particularly abundant in corn (maize) oil .

Table 2. Natural Sources of Delta-Tocopherol

Food SourceDelta-Tocopherol ContentNotes
Corn oilHighPrincipal dietary source
Soybean oilModerateCommon in American diets
Nuts and seedsVariablePresent in some varieties
Sunflower seedsLow to moderateMore abundant in α-tocopherol

The distribution of tocopherols varies significantly among different dietary patterns. While European diets tend to be higher in α-tocopherol due to the prevalence of olive and sunflower oils, American diets often provide more γ- and δ-tocopherols due to higher consumption of corn and soybean oils .

Biochemical Functions and Mechanisms

Antioxidant Properties

Like other tocopherols, δ-tocopherol functions primarily as an antioxidant, protecting cellular components from oxidative damage. Its antioxidant action stems from its ability to donate the hydrogen atom from its chromanol hydroxyl group to lipid peroxide radicals, thereby neutralizing them and preventing the propagation of lipid peroxidation .

Cellular Mechanisms

Beyond its antioxidant function, δ-tocopherol influences various cellular pathways:

  • Modulation of enzyme activity and cellular signaling pathways

  • Regulation of gene expression related to inflammation, cell proliferation, and apoptosis

  • Membrane stabilization due to its lipophilic nature

  • Anti-inflammatory effects through inhibition of cyclooxygenase activity and reduction of pro-inflammatory cytokines

Health Benefits and Therapeutic Applications

Anti-Cancer Properties

One of the most extensively studied applications of δ-tocopherol is in cancer prevention and treatment, particularly for prostate cancer. Studies have shown that δ-tocopherol exhibits potent anticancer properties, often surpassing those of α-tocopherol.

Research published in the Journal of Agricultural and Food Chemistry demonstrated that δ-tocopherol produced strong growth inhibition and apoptosis stimulation in human prostate cancer cells, with effects more potent than those of α-tocopherol . The researchers observed that δ-tocopherol suppressed androgen receptor (AR) activity and decreased levels of prostate-specific antigen (PSA), a downstream target of AR signaling .

In vivo studies further supported these findings, showing that δ-tocopherol had a more potent inhibitory effect on the formation and growth of prostate xenograft tumors compared to α-tocopherol . The mechanisms involved:

  • Inhibition of proliferation in tumor cells

  • Stimulation of apoptosis through caspase activation

  • Suppression of Bcl-2 and cyclin D

  • Inhibition of angiogenesis

The researchers concluded that δ-tocopherol may be "a better form of vitamin E than α-tocopherol for future clinical studies of prostate cancer prevention" .

Effects on Skin Health

Delta-tocopherol has shown promising effects on skin health, particularly related to skin pigmentation and protection against UV radiation.

Research by Michihara et al. (2010) and Ng et al. (2014) demonstrated that δ-tocopherol effectively reduced melanin content in cells, suggesting potential applications as a skin-whitening agent . The efficacy of δ-tocopherol in reducing melanin production was comparable to that of arbutin, a known inhibitor of melanosomal tyrosinase activity .

Mechanistically, δ-tocopherol appears to downregulate tyrosinase (TYR) and tyrosinase-related protein (TYRP/TRP) genes, which are essential for melanin synthesis . These findings indicate that δ-tocopherol may have applications in cosmetic formulations targeting hyperpigmentation.

Research Findings on Delta-Tocopherol vs. Other Tocopherols

Comparative Efficacy Studies

Delta-tocopherol exhibits both similarities and differences when compared to other vitamin E forms, particularly α-tocopherol, which is the predominant form in many supplements and European diets.

Table 3. Comparison of Different Tocopherol Forms

Characteristicα-Tocopherolγ-Tocopherolδ-Tocopherol
Biological activity in vivoHighestIntermediateLower than α
Antioxidant activity in vitroVariableOften higher than αOften higher than α
Anti-cancer potency (prostate)ModerateHighHighest
Melanin reduction in skin cellsModerateGoodExcellent
Dietary sourcesOlive oil, sunflower oilSoybean oilCorn oil

Studies comparing the effects of different tocopherols on prostate cancer consistently show that δ-tocopherol exhibits stronger anticancer effects compared to α-tocopherol . In one significant study, researchers found that δ-tocopherol had "a more potent inhibitory effect on the formation and growth of prostate xenograft tumors than that of α-tocopherol" .

Molecular Mechanisms

The superior effects of δ-tocopherol in certain contexts appear to be related to its unique molecular structure and resulting biochemical interactions. With only one methyl group on its chromanol ring, δ-tocopherol has increased chemical reactivity compared to more heavily methylated forms like α-tocopherol .

Research has shown that δ-tocopherol is particularly effective at:

  • Inducing apoptosis in cancer cells through caspase activation

  • Inhibiting signaling pathways critical for cancer cell proliferation

  • Reducing melanin production by inhibiting tyrosinase activity

  • Scavenging reactive nitrogen species due to its less hindered chromanol structure

Metabolism and Bioavailability

Unlike α-tocopherol, which is preferentially retained in the body through the action of the α-tocopherol transfer protein (α-TTP), δ-tocopherol is generally metabolized and eliminated more rapidly . This differential handling of tocopherol forms explains the higher tissue concentrations of α-tocopherol despite dietary intake of various tocopherol forms.

Future Research Directions

Despite the growing body of knowledge about δ-tocopherol, several areas require further investigation:

  • Mechanisms of action: While the antioxidant properties are well-established, the precise mechanisms underlying its anti-cancer, anti-inflammatory, and other biological effects need further elucidation.

  • Bioavailability and metabolism: More research is needed to understand the absorption, distribution, metabolism, and excretion of δ-tocopherol in humans.

  • Clinical efficacy: Controlled clinical trials specifically examining the effects of δ-tocopherol supplementation on various health outcomes are necessary to establish its therapeutic potential.

  • Optimal intake levels: Research is needed to determine the optimal dietary intake of δ-tocopherol for various health benefits.

  • Synergistic effects: The potential synergistic interactions between δ-tocopherol and other nutrients or bioactive compounds warrant investigation.

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